molecular formula C10H14ClNO B2746799 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride CAS No. 2375270-45-2

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride

Cat. No.: B2746799
CAS No.: 2375270-45-2
M. Wt: 199.68
InChI Key: XTOQAQLZNBPQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to achieve the desired reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, such as ketones, aldehydes, and fully saturated compounds. These products can serve as intermediates for further synthetic transformations .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound exhibits biological activities against various pathogens and is studied for its potential therapeutic effects.

    Medicine: Research focuses on its potential as a lead compound for developing drugs targeting neurodegenerative disorders and infectious diseases.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors. These interactions lead to various biological effects, such as neuroprotection, antimicrobial activity, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methanol group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups on the aromatic ring.

    1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol: A positional isomer with the methanol group at a different position.

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQAQLZNBPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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